molecular formula C14H14N2O B7505320 N-[1-(pyridin-2-yl)ethyl]benzamide

N-[1-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B7505320
M. Wt: 226.27 g/mol
InChI Key: ORQVRJRSJJITNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Pyridin-2-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a pyridine ring linked via an ethyl group to the amide nitrogen.

Properties

IUPAC Name

N-(1-pyridin-2-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-15-13)16-14(17)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQVRJRSJJITNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[1-(pyridin-2-yl)ethyl]benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Another method involves the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOF can catalyze the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene, producing this compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl or benzamide moieties are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide or pyridinyl groups.

    Reduction: Reduced forms of the benzamide or pyridinyl groups.

    Substitution: Substituted benzamide or pyridinyl derivatives.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituted Benzamides with Pyridine Moieties

Several analogs share the core N-(pyridin-2-yl)ethylbenzamide scaffold but differ in substituents:

  • N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)benzamide (11zb) : Incorporates a bulky tert-butylphenyl group, likely enhancing lipophilicity and steric hindrance compared to the parent compound .
  • N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (11m) : Adds a 4-methoxybenzoyl group and a phenyl substituent, which may improve membrane permeability or receptor binding .

Key Structural Differences :

Compound Substituents on Benzamide Additional Groups Molecular Weight
N-[1-(Pyridin-2-yl)ethyl]benzamide None Pyridin-2-ylethyl ~268.3 g/mol
11zb 2-(tert-Butyl)phenyl Pyridin-2-ylethyl ~389.5 g/mol
11m 4-Methoxy, 2-(tert-Butyl)phenyl 1-Phenyl-2-(pyridin-2-yl)ethyl ~465.6 g/mol

Complex Heterocyclic Analogs

Compounds with fused heterocycles demonstrate enhanced target specificity but greater synthetic complexity:

  • (S)-4-(8-Amino-3-(1-(3-methoxybut-2-enoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide: Features an imidazo-pyrazine core and a pyrrolidine ring, likely influencing DNA binding or enzymatic interactions .

Natural Product Derivatives

Natural benzamides, such as N-[1-(benzoyloxy)ethyl]benzamide isolated from Litsea garrettii, share the benzamide backbone but lack pyridine moieties. These compounds often exhibit moderate bioactivities (e.g., antioxidant or anti-inflammatory effects) but are less structurally modified than synthetic analogs .

Piperazine/Piperidine-Containing Analogs

  • 4-Iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide hydrochloride : Iodination increases molecular weight and may improve radiopharmaceutical applications .

Physicochemical Properties :

Compound PSA (Ų) LogP Solubility
This compound ~50 ~2.1 Moderate
Piperazine analog ~71.85 ~3.6 Low

Q & A

Q. What challenges arise in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer :
  • Byproduct control : Optimize reaction time and temperature to minimize side reactions (e.g., over-hydrogenation) .
  • Purification : Use flash chromatography (silica gel) or preparative HPLC for gram-scale batches .
  • Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.